4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom in the thiophene ring, which is fused with a pyridine ring
Preparation Methods
The synthesis of 4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the pyridine ring: This can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the thiophene and pyridine rings: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.
Chemical Reactions Analysis
4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking . This binding inhibits the activity of the target enzymes or receptors, leading to the desired therapeutic effects.
Comparison with Similar Compounds
4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene framework.
Tioconazole: An antifungal agent with a thiophene nucleus.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-8-14(21-10-11)16(19)18-9-12-4-2-6-17-15(12)13-5-3-7-20-13/h2-8,10H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCLRKBYZRFEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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